N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride
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Overview
Description
N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride is a chemical compound with the CAS Number: 1609400-10-3 . It has a molecular weight of 280.67 . The IUPAC name for this compound is N-ethyl-2-(4-methylpiperazin-1-yl)ethan-1-amine trihydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H21N3.3ClH/c1-3-10-4-5-12-8-6-11(2)7-9-12;;;/h10H,3-9H2,1-2H3;3*1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 280.67 .Scientific Research Applications
Chemical Synthesis and Characterization
A study by Verma and Singh (2015) details the synthesis of a multifunctional ligand precursor involving 2-(piperazin-1-yl)ethanamine, leading to the development of mononuclear transition metal dithiocarbamate complexes with potential applications in fluorescence and antimicrobial studies. These complexes exhibit strong fluorescence and exhibit broad-spectrum antimicrobial activity against several pathogens, including S. aureus and E. coli, suggesting their utility as antibacterial agents (Verma & Singh, 2015).
Antimicrobial Studies
Rajkumar, Kamaraj, and Krishnasamy (2014) conducted research on 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives synthesized through a cyclo condensation process. These derivatives exhibited significant in vitro antimicrobial activity, underscoring the compound's potential in developing new antimicrobial agents (Rajkumar et al., 2014).
Neuropharmacology
The study on WAY-100635 and GR127935 by Craven, Grahame-Smith, and Newberry (1994) explores the effects of these compounds, which involve N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine structures, on serotonin-containing neurons. They found that these compounds act as potent and selective antagonists at serotonin receptors, providing insights into the treatment of disorders related to the serotoninergic system (Craven et al., 1994).
Fluorescent Probes Development
A study by Xiang-feng and Yuan-yuan (2005) describes the synthesis of water-soluble naphthalimides fluorescent probes for protons, involving reactions with piperazine and its derivatives. These probes demonstrated a significant increase in fluorescence intensity with pH changes, indicating their potential applications in pH sensing and bioimaging (Guo & Liu, 2005).
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride involves the reaction of N-ethyl-2-(4-methyl-1-piperazinyl)ethanamine with hydrochloric acid to form the trihydrochloride salt.", "Starting Materials": [ "N-ethyl-2-(4-methyl-1-piperazinyl)ethanamine", "Hydrochloric acid" ], "Reaction": [ "Add N-ethyl-2-(4-methyl-1-piperazinyl)ethanamine to a round-bottom flask", "Add hydrochloric acid to the flask and stir the mixture for several hours", "Filter the resulting solid and wash with cold diethyl ether", "Dry the solid under vacuum to obtain N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine trihydrochloride" ] } | |
CAS No. |
1609400-10-3 |
Molecular Formula |
C9H22ClN3 |
Molecular Weight |
207.74 g/mol |
IUPAC Name |
N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H21N3.ClH/c1-3-10-4-5-12-8-6-11(2)7-9-12;/h10H,3-9H2,1-2H3;1H |
InChI Key |
PHQVEQICELQAIM-UHFFFAOYSA-N |
SMILES |
CCNCCN1CCN(CC1)C.Cl.Cl.Cl |
Canonical SMILES |
CCNCCN1CCN(CC1)C.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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